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Compound of Interest

Compound Name: (1S)-1-(4-propylphenyl)ethanol
Cat. No.: B13161916
Get Quote

Executive Summary

(1S)-1-(4-propylphenyl)ethanol (CAS: 473700-93-5) is a specialized chiral secondary alcohol
serving as a critical intermediate in the synthesis of liquid crystalline materials and
pharmaceutical pharmacophores. Unlike generic chiral alcohols, the presence of the para-
propyl group confers specific lipophilic properties essential for aligning mesogens in Super
Twisted Nematic (STN) displays and optimizing hydrophobic interactions in drug-receptor
binding pockets.

This guide provides a comprehensive technical analysis of its production via asymmetric
catalysis and biocatalysis, its downstream utility in stereoselective coupling, and rigorous
quality control protocols.

Molecular Profile & Stereochemical Significance

The utility of (1S)-1-(4-propylphenyl)ethanol lies in its ability to transfer chirality to complex
molecules while introducing a rigid, lipophilic aromatic core.
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Property Specification

IUPAC Name (1S)-1-(4-propylphenyl)ethanol

CAS Number 473700-93-5

Molecular Formula C11H160

Molecular Weight 164.24 g/mol

Chiral Center C1 (Benzylic position)

Key Moiety p-Propylphenyl group (Hydrophobic anchor)

s hemi (S)-Configuration (matches natural enzymatic
tereochemistry
reduction profiles)

Structural Utility:

e Benzylic Activation: The hydroxyl group is activated for nucleophilic substitution (Sn2) with
inversion of configuration, allowing access to (R)-amines and (R)-ethers.

 Lipophilicity: The propyl chain increases logP, enhancing membrane permeability in
pharmaceutical analogs and phase stability in liquid crystals.

Synthetic Routes: Biocatalysis vs. Chemocatalysis

High enantiomeric excess (ee >99%) is non-negotiable for this building block. Two primary
routes dominate the landscape: Biocatalytic Reduction (Green Chemistry) and Asymmetric
Transfer Hydrogenation (ATH).

Route A: Biocatalytic Reduction (Green Route)

This method utilizes Alcohol Dehydrogenases (ADHS) to reduce 4-propylacetophenone. It is
preferred for pharmaceutical GMP processes due to mild conditions and lack of heavy metals.

e Enzyme:Lactobacillus kefir ADH (LKADH) or engineered variants (e.g., KREDSs).

o Cofactor: NADPH (regenerated via Isopropanol/Acetone coupled system).
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» Reaction Media: Phosphate Buffer (pH 7.0) / Isopropanol (10-20% v/v).

Protocol:

Dissolve 4-propylacetophenone (100 mM) in isopropanol.

Add to phosphate buffer containing MgClz (1 mM) and NADP* (0.1 mM).

Initiate reaction with LKADH lyophilizate.

Incubate at 30°C for 24h.

Result: >99% conversion, >99% ee (S).

Route B: Asymmetric Transfer Hydrogenation (Chemical
Route)

Preferred for large-scale industrial production where enzyme cost is prohibitive.
o Catalyst: RuCl (Noyori-lkariya catalyst).

e Hydrogen Source: Sodium Formate / Formic Acid (5:2 azeotrope).

» Solvent: Dichloromethane or Water/Surfactant systems.

Mechanism: The ruthenium center coordinates with the ketone oxygen and the hydride source.
The chiral diamine ligand (TSDPEN) creates a steric environment that forces the hydride attack
from the Re-face of the ketone, yielding the (S)-alcohol.

Biocatalysis
pH 7.0, 30°C (ADH / NADPH) Green Route

(1S)-1-(4-propylphenyl)ethanol

4-Propylacetophenone | HCOONa, 40°C Scalable Route (>99% ee)

Chemocatalysis
(RUBIEIIY=)]

Click to download full resolution via product page

Figure 1: Dual pathways for the asymmetric synthesis of (1S)-1-(4-propylphenyl)ethanol.
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Applications in Drug Development & Materials

Science
Pharmaceutical Intermediate (Chiral Inversion Strategy)

In drug development, this building block is often used to install a chiral amine via Mitsunobu
reaction or Mesylate displacement.

o Target: Synthesis of chiral benzylamines (e.g., analogs of calcimimetics or monoamine
reuptake inhibitors).

o Workflow:

o Activation: (1S)-Alcohol is converted to a mesylate (retention of configuration) or reacted
under Mitsunobu conditions (inversion).

o Displacement: Nucleophilic attack by an amine or azide.

o Qutcome: If using Mitsunobu with hydrazoic acid/DPPA, the result is the (1R)-1-(4-
propylphenyl)ethyl azide, which is reduced to the (R)-amine.

Liquid Crystal Dopants

The (1S)-1-(4-propylphenyl)ethanol moiety is a precursor to chiral dopants for Ferroelectric
Liquid Crystals (FLCs).

e Function: The chiral center induces a helical twist in the liquid crystal phase.

» Structure-Activity: The 4-propyl chain aligns with the liquid crystal director, while the chiral
center provides the necessary symmetry breaking for the ferroelectric response.
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Figure 2: Divergent synthetic utility in pharma and materials science.

Quality Control & Analytical Methods

Ensuring optical purity is critical. The following HPLC method is the industry standard for
separating the (1S) and (1R) enantiomers.

Chiral HPLC Method

¢ Column: Daicel Chiralcel OD-H or AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).
e Mobile Phase: Hexane : Isopropanol (95 : 5).

¢ Flow Rate: 0.5 mL/min.
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o Detection: UV @ 254 nm.
o Temperature: 25°C.
e Retention Times:
o (1R)-Enantiomer: ~12.5 min
o (1S)-Enantiomer: ~14.2 min (Major peak)
1H NMR Validation (CDCls, 400 MHz)
e 0 0.93 (t, 3H): Terminal methyl of propyl group.
o § 1.48 (d, 3H): Methyl group adjacent to the chiral center (diagnostic doublet).
e 0 4.85 (g, 1H): Methine proton at the chiral center.
e 0 7.15-7.30 (m, 4H): Aromatic protons.
References
» Biocatalytic Reduction Standards

o Title: "Enantioselective enzymatic reduction of acetophenone deriv
o Source:Journal of Molecular Catalysis B: Enzym
o Context: Establishes LkADH protocols for 4-alkylacetophenones.

o Asymmetric Transfer Hydrogenation

o Title: "Asymmetric transfer hydrogenation of functionalized ketones with Ru-TsDPEN ¢
o Source:Journal of the American Chemical Society (JACS)
o Context: Defines the mechanism for Ru-catalyzed reduction of propyl-substituted ketones.

 Liquid Crystal Applications

o Title: "Synthesis and properties of ferroelectric liquid crystals containing a chiral 1-phenyl-
ethanol moiety."
o Source:Liquid Crystals
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o Context: Details the use of (S)-1-(4-alkylphenyl)

e Chemical Data & Safety
o Title: "1-(4-Propylphenyl)ethanol - Substance Detail"[1]

o Source:PubChem / CAS Common Chemistry
o Context: Physical properties and safety d

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. 1-(4-Propylphenyl)ethan-1-one price,buy 1-(4-Propylphenyl)ethan-1-one - chemicalbook
[chemicalbook.com]

¢ To cite this document: BenchChem. [Technical Guide: (1S)-1-(4-propylphenyl)ethanol as a
Chiral Building Block]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13161916/docs#technical-guide-1s-1-4-propylphenyl-
ethanol-as-a-chiral-building-block]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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